molecular formula C10H9BrO B8213682 7-Bromo-5-vinyl-2,3-dihydrobenzofuran

7-Bromo-5-vinyl-2,3-dihydrobenzofuran

Cat. No.: B8213682
M. Wt: 225.08 g/mol
InChI Key: ZYFYKBMTXCVVGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-5-vinyl-2,3-dihydrobenzofuran is a brominated dihydrobenzofuran derivative characterized by a fused bicyclic structure comprising a benzene ring and a dihydrofuran moiety. The compound features a bromine substituent at position 7 and a vinyl group at position 4. The 2,3-dihydrobenzofuran core is a privileged scaffold in bioactive molecules, as evidenced by its prevalence in natural products and synthetic pharmaceuticals .

Properties

IUPAC Name

7-bromo-5-ethenyl-2,3-dihydro-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO/c1-2-7-5-8-3-4-12-10(8)9(11)6-7/h2,5-6H,1,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYFYKBMTXCVVGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC2=C(C(=C1)Br)OCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.08 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-5-vinyl-2,3-dihydrobenzofuran typically involves the bromination of 5-vinyl-2,3-dihydrobenzofuran. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-5-vinyl-2,3-dihydrobenzofuran can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The vinyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to form the corresponding dihydrobenzofuran derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Major Products Formed

    Substitution: Products include derivatives with various functional groups replacing the bromine atom.

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: Products include fully reduced dihydrobenzofuran derivatives.

Scientific Research Applications

7-Bromo-5-vinyl-2,3-dihydrobenzofuran has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.

    Biological Studies: The compound is used in studies to understand its biological activity and mechanism of action.

    Material Science: It can be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 7-Bromo-5-vinyl-2,3-dihydrobenzofuran involves its interaction with specific molecular targets. The bromine atom and vinyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs of 7-bromo-5-vinyl-2,3-dihydrobenzofuran, emphasizing substituent positions, functional groups, and associated biological activities or applications:

Compound Name Substituents Key Properties/Applications Reference
4-Bromo-2,3-dihydrobenzofuran Br at position 4 Intermediate in multi-step syntheses; requires cyclization under basic conditions for formation.
5-Bromo-2,3-dihydrobenzofuran-7-sulfonyl chloride Br at position 5, SO₂Cl at position 7 Sulfonating agent; precursor for sulfonamide derivatives in drug discovery.
Methyl 7-acetyl-5-bromo-3-(bromomethyl)-6-hydroxy-1-benzofuran-2-carboxylate Br at 5, acetyl, bromomethyl, and hydroxy groups Exhibits synergistic antifungal activity with amiodarone; patented for plant antifungal agents.
Ophiopogonanone H 4-methoxybenzyl, methyl, hydroxyl Anti-inflammatory activity; isolated from Ophiopogon species.
Eurycomalin A 2-isopropenyl dimer Cytotoxic dimeric dihydrobenzofuran isolated from Eurycoma longifolia.
Methyl 7-bromo-3-methyl-3-phenyl-2,3-dihydrobenzofuran-5-carboxylate Br at 7, methyl, phenyl, ester Synthetic intermediate with potential for further functionalization.

Key Observations:

Substituent Position and Reactivity :

  • Bromine placement significantly impacts reactivity. For example, 4-bromo-2,3-dihydrobenzofuran (Br at position 4) requires controlled cyclization conditions , whereas 5-bromo derivatives (e.g., in sulfonyl chloride or antifungal agents) are more amenable to electrophilic substitution due to electronic effects .
  • The vinyl group at position 5 in the target compound may enhance π-π interactions in biological targets or serve as a handle for further derivatization.

Biological Activity: Antifungal Properties: Brominated benzofurans with acetyl and bromomethyl groups (e.g., compound 7 in ) show synergistic antifungal activity, suggesting that this compound could be optimized for similar applications. Anti-inflammatory Activity: Dihydrobenzofurans with hydroxyl and methoxybenzyl groups (e.g., ophiopogonanone H) demonstrate anti-inflammatory effects , highlighting the scaffold’s versatility in drug design.

Material Science Applications :

  • Synthetic dihydrobenzofurans are utilized in liquid crystal displays (LCDs) due to their planar aromatic systems and stability . The vinyl group in this compound may improve solubility or alignment in such applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.